molecular formula C41H80O6 B084074 Pentaerythritol Distearate CAS No. 13081-97-5

Pentaerythritol Distearate

Cat. No.: B084074
CAS No.: 13081-97-5
M. Wt: 669.1 g/mol
InChI Key: FSEJJKIPRNUIFL-UHFFFAOYSA-N
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Description

Pentaerythritol Distearate (CAS 13081-97-5) is a diester derived from pentaerythritol and stearic acid, with the molecular formula C₄₁H₈₀O₆ and a molecular weight of 669.07 g/mol . It is a white, plant-derived solid with a melting point of 72°C and a density of 1.396 g/cm³ . Key applications include:

  • Cosmetics: Acts as an emulsifier, thickener, and stabilizer in creams, powders, and lotions, providing smooth texture and inhibiting crystallization .
  • Industrial Uses: Serves as a precursor for resins, polyvinyl chloride stabilizers, and flame retardants .
  • Low Toxicity: Safe for human use, making it suitable for food-related applications as a low-calorie fat alternative .

Properties

IUPAC Name

[2,2-bis(hydroxymethyl)-3-octadecanoyloxypropyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H80O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)46-37-41(35-42,36-43)38-47-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42-43H,3-38H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEJJKIPRNUIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H80O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047175
Record name Pentaerythritol Distearate
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Molecular Weight

669.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder
Record name Octadecanoic acid, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester
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CAS No.

13081-97-5
Record name Pentaerythrityl distearate
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Record name Octadecanoic acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl ester
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Record name Octadecanoic acid, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester
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Record name Pentaerythritol Distearate
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Record name 2,2-bis(hydroxymethyl)propane-1,3-diyl distearate
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Record name PENTAERYTHRITYL DISTEARATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pentaerythritol Distearate is synthesized through the esterification of pentaerythritol with stearic acid. The reaction typically involves heating pentaerythritol and stearic acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes where pentaerythritol and stearic acid are fed into a reactor along with a catalyst. The reaction mixture is heated and stirred to ensure complete esterification. The product is then purified through distillation or crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Pentaerythritol Distearate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of ester bonds between pentaerythritol and stearic acid, while hydrolysis involves the breaking of these ester bonds in the presence of water and an acid or base catalyst .

Common Reagents and Conditions

    Esterification: Stearic acid, sulfuric acid (catalyst), heat.

    Hydrolysis: Water, hydrochloric acid or sodium hydroxide (catalyst), heat.

Major Products Formed

Scientific Research Applications

Cosmetic Applications

Pentaerythritol distearate is primarily utilized in cosmetic formulations as an emulsifier and thickening agent. Its ability to stabilize oil-in-water emulsions makes it valuable in products such as creams, lotions, and hair care products.

Safety Assessments

A safety assessment conducted by the Cosmetic Ingredient Review (CIR) Expert Panel concluded that this compound is safe for use in cosmetics at concentrations typically below 2% . Studies indicated no significant ocular or dermal irritation, making it suitable for sensitive skin formulations.

Case Study: Skin Care Products

In a study involving 53 subjects, this compound was applied in a patch test where no adverse reactions were reported, confirming its safety for topical applications .

Industrial Applications

This compound is also employed in the plastics industry, particularly in improving the thermal stability of polyvinyl chloride (PVC). It acts synergistically with other stabilizers to enhance the performance of PVC products.

Case Study: PVC Thermal Stability

Research demonstrated that incorporating pentaerythritol stearate ester-based zinc alkoxide into PVC formulations significantly improved thermal stability compared to conventional stabilizers alone . This application is crucial for manufacturing durable and heat-resistant plastic products.

Biochemical Research

As a biochemical reagent, this compound serves as a biological material in life sciences research. Its properties facilitate various experimental procedures, including those involving lipid membranes and drug delivery systems.

Application in Drug Delivery

Studies have shown that this compound can enhance the solubility and bioavailability of certain pharmaceutical compounds, making it a candidate for developing advanced drug delivery systems .

Material Science

In material science, this compound is investigated for its role in synthesizing new materials with enhanced properties. Its use as a surfactant can modify the surface characteristics of various substrates.

Synthesis of New Compounds

Innovative research has focused on synthesizing new pentaerythritol derivatives that exhibit improved moisture retention properties, which can be beneficial in various applications, including personal care products and coatings .

Data Summary Table

Application AreaKey PropertiesExample Use Case
CosmeticsEmulsifier, thickening agentSkin creams, lotions
IndustrialThermal stability enhancerPVC formulations
Biochemical ResearchBiological materialDrug delivery systems
Material ScienceSurface modifierSynthesis of new materials

Mechanism of Action

Pentaerythritol Distearate exerts its effects primarily through its ability to form stable emulsions. The compound’s molecular structure allows it to interact with both hydrophilic and hydrophobic substances, thus stabilizing mixtures of oil and water. This property is particularly useful in cosmetics, where it helps to maintain the consistency and texture of skin care products .

Comparison with Similar Compounds

Structural and Functional Differences

Pentaerythritol Tetrastearate (CAS 115-83-3)
  • Structure : Tetraester of stearic acid and pentaerythritol (four stearate groups) .
  • Molecular Weight : Higher (~1,200 g/mol) due to additional ester groups.
  • Applications :
    • Food Industry : Hydrolyzes incompletely by lipases, making it a low-calorie fat substitute .
    • Cosmetics : Used in PEG-modified forms (e.g., PEG-150 pentaerythrityl tetrastearate) as viscosity enhancers .
  • Hydrolysis Kinetics : Exhibits low kcat/Km values (slow enzymatic breakdown), enhancing metabolic stability .
Glycol Distearate (CAS 627-83-8)
  • Structure : Diester of ethylene glycol and stearic acid, with an HLB value of 5–6 .
  • Molecular Weight : ~595 g/mol.
  • Melting Point: 60–63°C, slightly lower than pentaerythritol distearate .
  • Key Difference : Less thermally stable and more lipophilic than pentaerythritol derivatives.
Phorbol 12,13-Distearate
  • Structure : Diester of phorbol (a diterpene) and stearic acid .
  • Function : Acts as a protein kinase C activator but requires lipid bilayer insertion for bioactivity .
  • Key Difference : Pharmacologically active, unlike inert pentaerythritol esters.

Comparative Data Table

Compound Structure Molecular Weight (g/mol) Melting Point (°C) HLB Key Applications
This compound Diester (2 stearates) 669.07 72 N/A Cosmetics, resins, flame retardants
Pentaerythritol Tetrastearate Tetraester (4 stearates) ~1,200 >80* N/A Low-calorie fats, polymer stabilizers
Glycol Distearate Diester (ethylene glycol) ~595 60–63 5–6 Pearlescent shampoos, lotions
Phorbol 12,13-Distearate Diester (phorbol core) ~800 N/A N/A Biochemical research (protein kinase C)

*Estimated based on higher ester content.

Biological Activity

Pentaerythritol distearate is a chemical compound formed from the esterification of pentaerythritol and stearic acid. It is categorized as a pentaerythritol ester and is commonly used in various applications, including cosmetics, food packaging, and as a lubricant in industrial processes. This article delves into its biological activity, including its safety profile, potential health effects, and biodegradability.

Chemical Structure and Properties

This compound (CAS Reg. No. 13081-97-5) has the following structural characteristics:

  • Chemical Formula : C42_{42}H82_{82}O5_{5}
  • Molecular Weight : 694.98 g/mol
  • Appearance : White to off-white solid
  • Solubility : Insoluble in water but soluble in organic solvents.

Biodegradability

This compound exhibits good biological degradability, which is crucial for its environmental impact. Studies have shown that it can be broken down by microbial action, making it a favorable choice for sustainable applications . The low volatility of this compound also contributes to its environmental safety profile, reducing the risk of air pollution during its use .

Dermal Toxicity Studies

A 90-day dermal toxicity study indicated that this compound has a high safety margin with no significant systemic toxicity observed at doses up to 2,000 mg/kg body weight per day in rats. Minimal skin irritation was noted, but no severe adverse effects were reported . The NOAEL (No Observed Adverse Effect Level) was established at 2,000 mg/kg bw/day.

Acute Toxicity and Irritation

The compound has been assessed for acute toxicity and irritation potential. The results indicate low acute toxicity with no significant irritation or sensitization potential noted in laboratory studies .

Mutagenicity and Genotoxicity

Research has shown that this compound does not exhibit mutagenic or genotoxic properties. Bacterial reverse mutation assays conducted on related compounds demonstrated non-mutagenicity up to high concentrations .

Cosmetic Use

This compound is widely used in cosmetics as an emulsifier and thickening agent. Its ability to improve texture and stability in formulations makes it popular in creams and lotions. The Cosmetic Ingredient Review (CIR) has assessed its safety profile, confirming its suitability for use in cosmetic products .

Food Contact Materials

In the context of food packaging, this compound has been evaluated for its migration potential into food products. Regulatory assessments have indicated that it poses minimal risk when used within established guidelines, aligning with the Single-Use Plastics Directive in Europe .

Lubricants and Industrial Applications

The compound serves as a lubricant in various industrial processes due to its excellent thermal stability and low volatility. Its performance as a lubricant additive has been documented in studies focusing on enhancing the efficiency of machinery while minimizing wear and tear .

Research Findings Summary

Study Type Findings
Dermal ToxicityNOAEL at 2,000 mg/kg bw/day; minimal irritation observed .
MutagenicityNon-mutagenic; no genotoxic effects reported .
BiodegradabilityGood biodegradability confirmed; microbial breakdown observed .
Cosmetic ApplicationsSafe for use; enhances texture and stability in formulations .
Food PackagingLow migration potential; compliant with safety regulations .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing high-purity PED, and how are byproducts minimized?

  • Methodological Answer : PED is synthesized via esterification of pentaerythritol with stearic acid. To achieve >95% purity (typical in research-grade samples), reflux conditions (e.g., 120–140°C) with acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) are recommended. Byproduct formation (e.g., mono- or triesters) is minimized by controlling the molar ratio of reactants (ideally 2:1 stearic acid:pentaerythritol) and reaction time . Post-synthesis purification via recrystallization in non-polar solvents (e.g., hexane) removes unreacted stearic acid .

Q. Which spectroscopic and thermal analysis methods are most effective for characterizing PED?

  • Methodological Answer :

  • FT-IR : Confirm ester linkages via peaks at 1,740–1,720 cm⁻¹ (C=O stretch) and 1,150–1,250 cm⁻¹ (C-O ester stretch) .
  • DSC : Measure melting points (~72°C for pure PED) and identify polymorphic transitions .
  • PXRD : Assess crystallinity; amorphous phases indicate incomplete esterification or impurities .

Q. What safety protocols are critical for handling PED in laboratory settings?

  • Methodological Answer : While PED has low acute toxicity (LD₅₀ >2,000 mg/kg in rodents), avoid inhalation of aerosols and direct skin contact. Use PPE (gloves, goggles) during synthesis. Waste disposal should comply with local regulations for ester compounds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for PED across solvents?

  • Methodological Answer : Solubility variations arise from differences in esterification degrees and crystal structures. Standardize testing by:

  • Using USP/PhEur solubility classification (e.g., "sparingly soluble" in water, "freely soluble" in chloroform).
  • Pre-treating samples via lyophilization to ensure consistent hydration states .
  • Validating results with HPLC (C18 column, acetonitrile/water mobile phase) to quantify residual monomers .

Q. What experimental strategies stabilize PED in high-temperature formulations (e.g., lubricants or polymer additives)?

  • Methodological Answer :

  • Thermal Stabilizers : Add antioxidants (e.g., BHT at 0.1–0.5 wt%) to prevent oxidative degradation above 100°C .
  • Coating Techniques : Encapsulate PED with silica nanoparticles to reduce thermal decomposition rates .
  • Kinetic Studies : Use TGA under nitrogen atmosphere to model degradation activation energy (Eₐ) .

Q. How does PED interact with surfactants in emulsion systems, and how can phase separation be mitigated?

  • Methodological Answer : PED’s nonionic nature synergizes with PEG-based surfactants (e.g., PEG-32 distearate) to stabilize oil-in-water emulsions. Optimize via:

  • HLB Matching : Target HLB 8–10 for PED-rich phases.
  • Rheology Modifiers : Incorporate xanthan gum (0.2–0.5%) to prevent creaming .
  • Microscopy : Use polarized light microscopy to detect crystal growth at phase boundaries .

Data Contradiction Analysis

Q. Why do some studies report PED as a hygroscopic agent while others classify it as non-hygroscopic?

  • Methodological Resolution : This contradiction stems from varying esterification degrees. Fully esterified PED (distearate) is non-hygroscopic, while monoester impurities (hydroxyl groups) absorb moisture. Quantify free hydroxyl content via titration (e.g., acetic anhydride/pyridine method) .

Q. How should researchers address conflicting cytotoxicity results in cell-based studies?

  • Methodological Resolution : Discrepancies arise from solvent carriers (e.g., DMSO vs. ethanol). Standardize protocols:

  • Use ≤0.1% DMSO to avoid solvent toxicity.
  • Pre-filter PED solutions (0.22 µm) to remove particulates .
  • Validate with negative controls (e.g., empty liposomes) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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